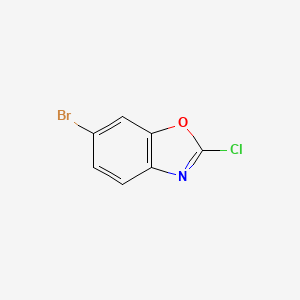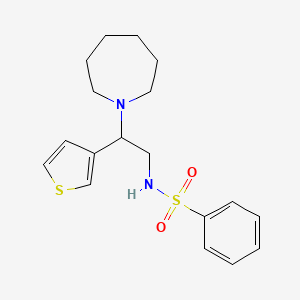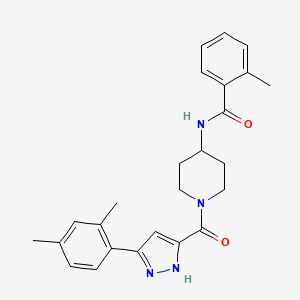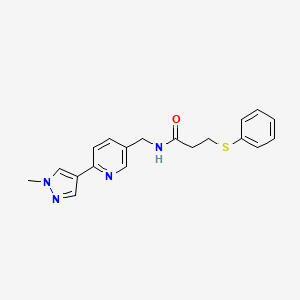![molecular formula C12H13N3O2 B3005701 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006466-25-6](/img/structure/B3005701.png)
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a pyrazole ring, which is a five-membered heterocycle containing nitrogen, attached to the benzoic acid moiety through an amino linkage. The presence of the pyrazole ring suggests potential biological activity, as pyrazole derivatives are known to exhibit a wide range of pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the context of the provided papers, similar synthetic methods may be employed for the synthesis of related compounds. For instance, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid led to a proton transfer derivative involving an oxidation step . Although not directly related to the target compound, this study provides insight into the synthetic routes that could be adapted for the synthesis of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid.
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been optimized using density functional theory (DFT) methods, which are also applicable to the analysis of the target compound . Spectroscopic techniques such as NMR, IR, and UV-Vis have been used to characterize the structures of azo-benzoic acids and their precursors . These methods would be relevant for confirming the structure of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid.
Chemical Reactions Analysis
The chemical behavior of pyrazole derivatives in solution can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The extent of these equilibria depends on the solvent composition and pH. The reactivity of the pyrazole ring in the target compound could also be influenced by these factors, affecting its chemical stability and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of amino and nitro groups can lead to the formation of hydrogen-bonded networks, as seen in various substituted pyrazolylbenzoates . These interactions can affect the compound's solubility, melting point, and crystal structure. The polarizability and hyperpolarizability of related compounds have been calculated to assess their potential as nonlinear optical (NLO) materials , which could also be relevant for the target compound.
Scientific Research Applications
Hydrogen-Bonded Structures
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid and its derivatives are studied for their hydrogen-bonded supramolecular structures. For example, certain derivatives are linked by hydrogen bonds into chains, sheets, or three-dimensional frameworks, contributing to understanding molecular interactions and crystallography (Portilla et al., 2007).
Antimicrobial and Antifungal Activities
Pyrazole-based derivatives, including compounds related to 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid, have been tested for antimicrobial activities. Synthesized pyrazole derivatives displayed significant activity against various bacterial and fungal strains, highlighting their potential in pharmacology (Shubhangi et al., 2019).
Cancer Inhibitory Potential
Some derivatives of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid have shown promise in inhibiting cancer cell growth. Studies evaluating their antitumor activity against various cancer cells have been conducted, indicating their potential as cancer treatment agents (Jing et al., 2012).
Corrosion Inhibition
Pyrazole derivatives, related to 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid, have been evaluated as corrosion inhibitors for steel in acidic environments. Their effectiveness in reducing corrosion rates highlights potential applications in materials science and industrial maintenance (Herrag et al., 2007).
Future Directions
The future directions for “4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid” could involve further exploration of its chemical and biological properties, as well as its potential applications in various fields such as medicine and pharmacology. The broad range of biological activities exhibited by pyrazole derivatives suggests that they could be used as a basis for the development of new drugs .
properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-9(7-14-15)6-13-11-4-2-10(3-5-11)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYDYIEAPQIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)

![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)


![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)
![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)